N-isopropyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine
Overview
Description
N-isopropyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.21032711 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- A study outlines a regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine, demonstrating the utility of this compound in the synthesis of new polyfunctionalized piperidine derivatives bearing unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011).
Pharmaceutical and Medicinal Chemistry
- A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including a compound resembling the one of interest, were identified as potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitors. These findings highlight the compound's potential in oncology, particularly in inhibiting tumor growth in human gastric carcinoma models (Li et al., 2013).
Biochemical Applications
- Burkholderia sp. MAK1, capable of using pyridin-2-ol as the sole carbon and energy source, was shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. This research demonstrates the biochemical utility of pyridine derivatives, including the one of interest, in biocatalysis and the preparation of hydroxylated pyridines, which are significant in the chemical industry and pharmaceutical product synthesis (Stankevičiūtė et al., 2016).
Synthetic Methodologies
- The preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylation demonstrates the versatility of pyridine derivatives in synthetic chemistry. This research provides insight into methods of functionalizing pyridine rings, relevant to the modification and utility of N-isopropyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine in complex organic syntheses (Hart, Killen, & Saunders, 1979).
Properties
IUPAC Name |
[3-(methoxymethyl)piperidin-1-yl]-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)19(3)16-8-7-15(10-18-16)17(21)20-9-5-6-14(11-20)12-22-4/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAXSBLEZYXZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=NC=C(C=C1)C(=O)N2CCCC(C2)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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